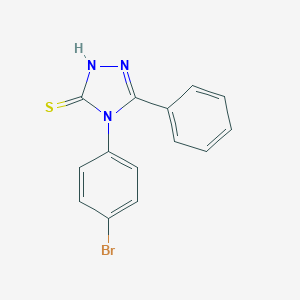![molecular formula C17H14BrN3O2S B370890 4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B370890.png)
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a thiadiazole ring, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with 5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is investigated for its effects on cellular processes and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, influencing signal transduction pathways. The thiadiazole ring and benzamide group are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-bromo-3-methylphenoxyethanamine: A derivative with similar structural features but different functional groups.
4-bromophenyl methyl sulfone: Another brominated compound with distinct chemical properties.
Uniqueness
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a bromine atom, thiadiazole ring, and benzamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C17H14BrN3O2S |
|---|---|
分子量 |
404.3g/mol |
IUPAC名 |
4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-2-8-14(9-3-11)23-10-15-20-21-17(24-15)19-16(22)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChIキー |
APHPEIJHAWTWFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylphenoxy)-N-(4'-{[(2-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370807.png)

![2-(4-chlorophenoxy)-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370809.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B370811.png)

![Diethyl 1-[3-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate](/img/structure/B370815.png)

![1-[2-(2-nitrophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole](/img/structure/B370819.png)



![6-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370823.png)


